

The Biological and Functional Properties of Wedelolactone: A Technical Guide

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Compound of Interest

Compound Name: Wedelolactone

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Introduction

Wedelolactone, a naturally occurring coumestan, has garnered significant scientific interest due to its diverse and potent biological activities.[1] Isolated primarily from plants of the Asteraceae family, such as *Eclipta prostrata* and *Wedelia chinensis*, this polyphenol has been traditionally used in herbal medicine for various ailments.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the biological and functional properties of **wedelolactone**, with a focus on its quantitative data, experimental methodologies, and effects on critical signaling cascades.

Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of **wedelolactone** from various in vitro and in vivo studies.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of **Wedelolactone**

Target	Assay System	IC50 Value/Inhibition	Reference
5-Lipoxygenase (5-Lox)	Neutrophils	~2.5 μ M	[1][3]
α -Glucosidase	In vitro enzyme assay	39.12 \pm 2.54 μ M	[4]
α -Amylase	In vitro enzyme assay	93.83% inhibition (concentration not specified)	[5]
Trypsin	In vitro enzyme assay	2.9 μ g/mL	[6]
Chymotrypsin-like activity (26S proteasome)	In vitro	9.97 μ M	[7]
Chymotrypsin-like activity (20S proteasome)	In vitro	6.13 μ M	[7]
IL-6 Production	LPS-stimulated RAW264.7 macrophages	5.66 \pm 0.54 μ M	[8]
TNF- α , IL-6, IL-8 Production	LPS-stimulated RAW 264.7 cells	Significant inhibition at 30 μ g/mL	[9]

Table 2: Anticancer Activity of **Wedelolactone**

Cell Line	Cancer Type	IC50 Value	Reference
MDA-MB-231	Breast Cancer	Not specified, but induces growth arrest and apoptosis	[7]
MDA-MB-468	Breast Cancer	12.78 μ M (proteasome inhibition)	[7]
T47D	Breast Cancer	19.45 μ M (proteasome inhibition)	[7]
LNCaP	Prostate Cancer	Apoptosis induced at 30 μ mol/L	[10]
PC3	Prostate Cancer	Apoptosis induced at 30 μ mol/L	[10]
DU145	Prostate Cancer	Apoptosis induced at 30 μ mol/L	[10]
HeLa	Cervical Cancer	Synergistic cytotoxic effects with cisplatin	[11]
A2780	Ovarian Cancer	Synergistic cytotoxic effects with cisplatin	[11]

Table 3: Pharmacokinetic Parameters of **Wedelolactone** in Rats (Oral Administration)

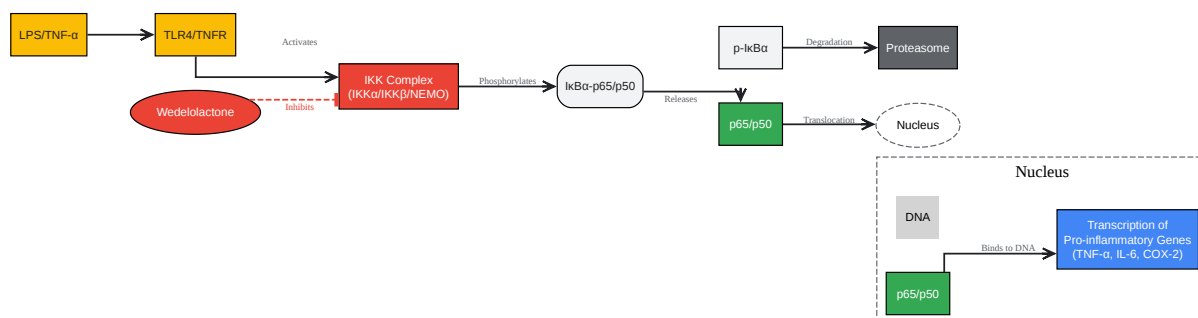
Parameter	Value	Reference
C _{max}	74.9 \pm 13.4 ng/mL	[12][13]
T _{max}	0.633 h	[12][13]
AUC _{0-t}	260.8 \pm 141.8 ng·h/mL	[13]
t _{1/2}	2.20 \pm 0.59 h	[13]

Core Signaling Pathways Modulated by Wedelolactone

Wedelolactone exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of the inflammatory response. **Wedelolactone** has been shown to be a potent inhibitor of this pathway.[8][14] It can directly inhibit the I κ B kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . [8][15] By preventing I κ B α degradation, **wedelolactone** sequesters the NF- κ B p65/p50 heterodimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF- α , IL-1 β , and IL-6.[8][16]

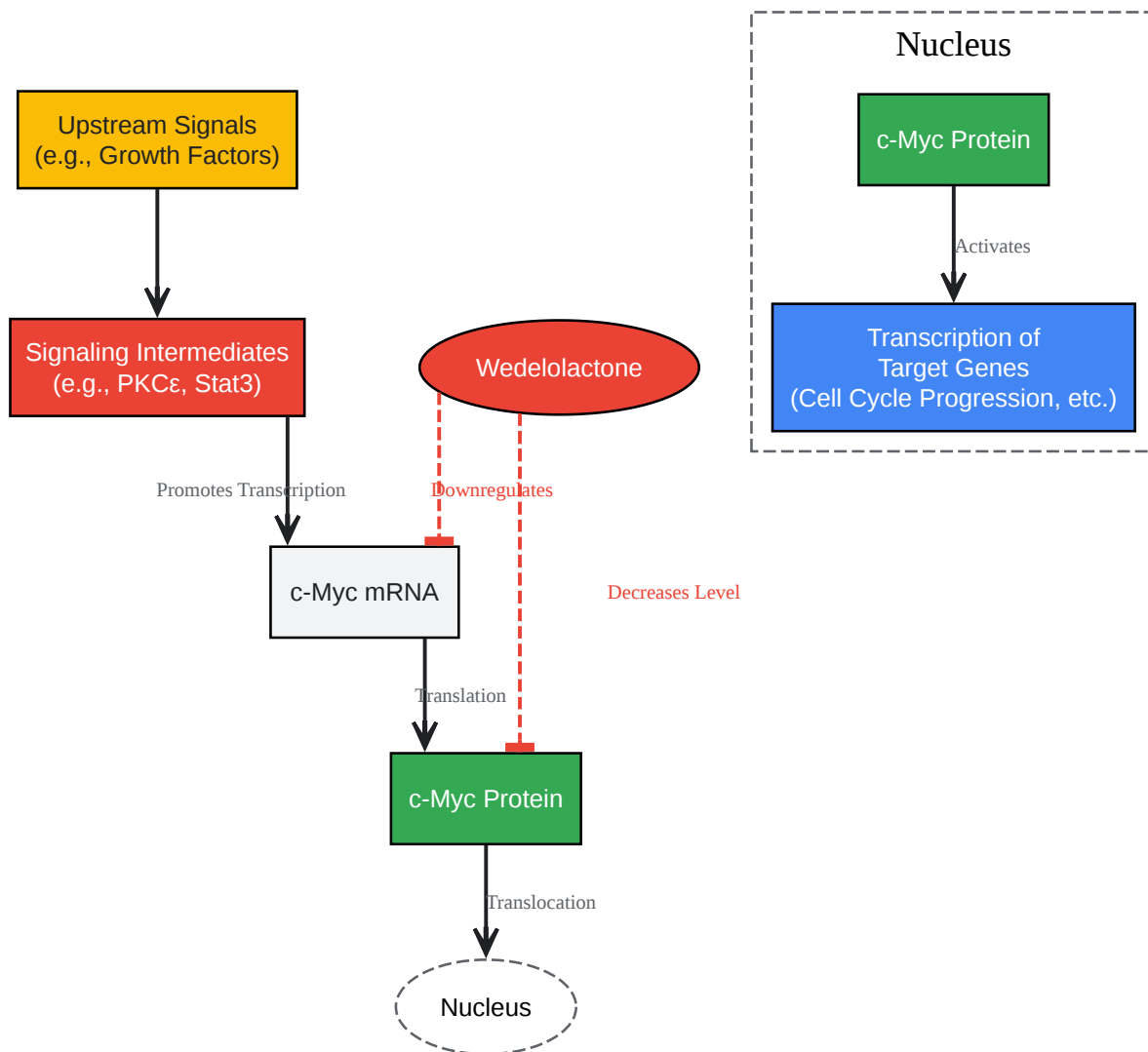
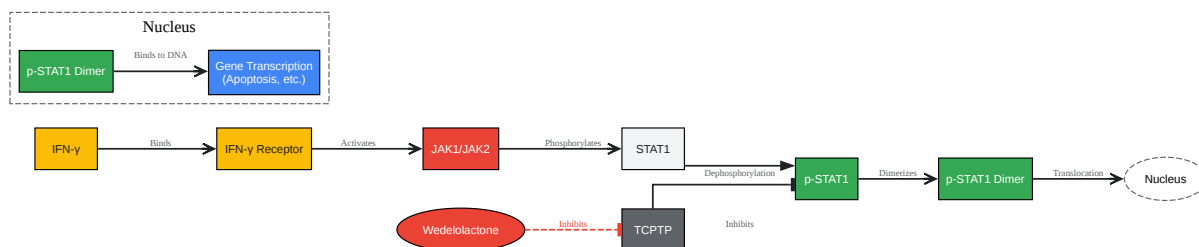


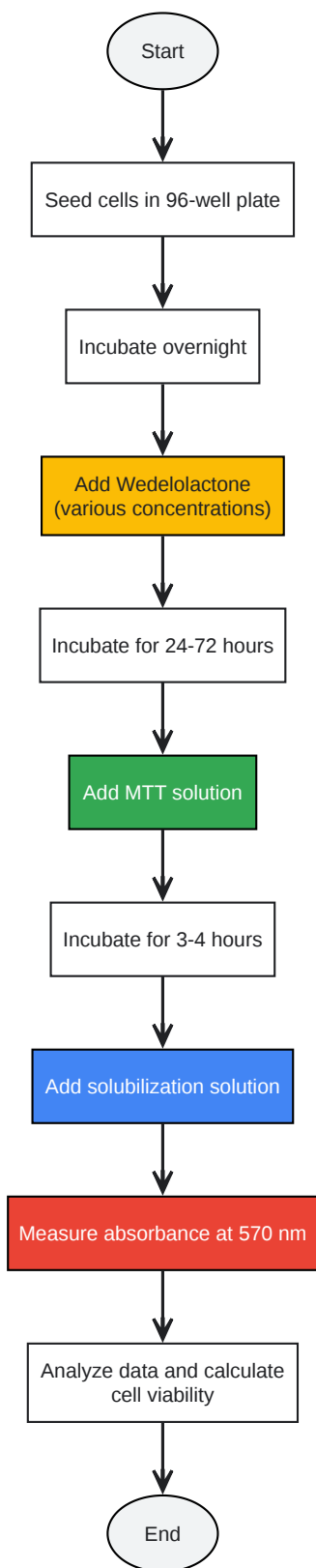
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Wedelolactone inhibits the NF- κ B signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cellular responses to cytokines and growth factors.[6][17] **Wedelolactone** has been shown to enhance IFN- γ signaling by inhibiting the dephosphorylation of STAT1.[18] It specifically targets T-cell protein tyrosine phosphatase (TCPTP), a key phosphatase responsible for inactivating STAT1.[18] By inhibiting TCPTP, **wedelolactone** prolongs the phosphorylation and activation of STAT1, leading to enhanced transcription of IFN- γ target genes and synergistic pro-apoptotic effects in tumor cells.[18]





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